molecular formula C26H28N6O5S B2782393 N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide CAS No. 922018-36-8

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2782393
M. Wt: 536.61
InChI Key: BYUQAJZJLKXWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C26H28N6O5S and its molecular weight is 536.61. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of a pyrazolo[3,4-d]pyrimidine derivative with an amine and a sulfonyl chloride. The resulting intermediate is then reacted with a benzoyl chloride to form the final product.

Starting Materials
4-methylbenzaldehyde, ethyl acetoacetate, hydrazine hydrate, sodium acetate, sulfuric acid, morpholine, sulfonyl chloride, benzoyl chloride

Reaction
Condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of sodium acetate and sulfuric acid to form 5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid ethyl ester, Reaction of the ethyl ester with hydrazine hydrate to form 5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine, Reaction of the pyrazolo[3,4-d]pyrimidine with 2-(chloroethyl)amine hydrochloride to form N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)amine, Reaction of the amine with sulfonyl chloride in the presence of a base to form N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-sulfonylaniline, Reaction of the sulfonylaniline with benzoyl chloride in the presence of a base to form N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide

properties

IUPAC Name

N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O5S/c1-19-2-4-20(5-3-19)17-30-18-28-24-23(26(30)34)16-29-32(24)11-10-27-25(33)21-6-8-22(9-7-21)38(35,36)31-12-14-37-15-13-31/h2-9,16,18H,10-15,17H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUQAJZJLKXWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide

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